molecular formula C8H10N2O2 B1603891 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide CAS No. 332013-43-1

4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide

Cat. No.: B1603891
CAS No.: 332013-43-1
M. Wt: 166.18 g/mol
InChI Key: AAVPRMAZRUIWCB-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxymethyl group attached to the fourth position of the pyridine ring and a carboxamide group at the second position. The N-methyl substitution on the carboxamide group further distinguishes this compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Hydroxymethyl)pyridine.

    N-Methylation: The hydroxymethyl group is then protected, and the carboxamide group is introduced at the second position of the pyridine ring.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxy)pyridine-2-carboxamide.

    Reduction: Formation of 4-(Hydroxymethyl)-N-methylpyridine-2-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)pyridine: Lacks the N-methyl substitution on the carboxamide group.

    N-Methylpyridine-2-carboxamide: Lacks the hydroxymethyl group at the fourth position.

    4-(Hydroxymethyl)-N-ethylpyridine-2-carboxamide: Has an ethyl group instead of a methyl group on the carboxamide.

Uniqueness

4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide is unique due to the combination of the hydroxymethyl group and the N-methyl carboxamide group. This combination imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

4-(hydroxymethyl)-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-8(12)7-4-6(5-11)2-3-10-7/h2-4,11H,5H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVPRMAZRUIWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634158
Record name 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332013-43-1
Record name 4-(Hydroxymethyl)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methylcarbamoyl-isonicotinic acid ethyl ester (7.77 g, 37.3 mmol) in absolute ethanol (125 mL) was added sodium borohydride (2.82 g, 74.6 mmol, 2.0 eq), and the reaction mixture was stirred at RT under argon for 18 h. The solvent was evaporated under reduced pressure, and the residue was partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc (2×100 mL), and the combined organic layers were dried over Na2SO4, filtered, and concentrated at reduced pressure to give 5.36 g (86.5%) of 4-(hydroxymethyl)-N-methylpyridine-2-carboxamide as a colorless solid: MS LC-MS [M+H]+=153.
Quantity
7.77 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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